molecular formula C26H20ClN3O2 B15029528 (5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B15029528
M. Wt: 441.9 g/mol
InChI Key: ILTDUZGIWIOKNV-YDZHTSKRSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazolidine-2,4-dione core with a 3-chlorophenyl group and a 1-(3-methylbenzyl)-1H-indol-3-yl substituent. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(3-chlorophenyl)-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5E)-3-(4-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-3-(3-chlorophenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C26H20ClN3O2

Molecular Weight

441.9 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C26H20ClN3O2/c1-17-6-4-7-18(12-17)15-29-16-19(22-10-2-3-11-24(22)29)13-23-25(31)30(26(32)28-23)21-9-5-8-20(27)14-21/h2-14,16H,15H2,1H3,(H,28,32)/b23-13+

InChI Key

ILTDUZGIWIOKNV-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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